molecular formula C9H12N4O3 B055574 Methylliberine CAS No. 51168-26-4

Methylliberine

Cat. No.: B055574
CAS No.: 51168-26-4
M. Wt: 224.22 g/mol
InChI Key: ZVQXCXPGLSBNCX-UHFFFAOYSA-N
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Description

Methylliberine, also known as Dynamine, is a natural occurring compound that belongs to the purine alkaloid family. It is found in the kucha tea leaves, coffee beans, and other plants. This compound is a promising compound that has gained significant attention in recent years due to its potential health benefits.

Scientific Research Applications

  • Toxicological Evaluation :

    • A comprehensive toxicological assessment of Methylliberine was conducted to evaluate its potential health hazards as a food ingredient. Tests included bacterial reverse mutation, in vitro mammalian chromosomal aberration, in vivo mammalian micronucleus, and a 90-day repeated-dose oral toxicity study in rats. The study concluded this compound showed no mutagenic, clastogenic, or genotoxic activity and determined the No Observed Adverse Effect Level (NOAEL) for males and females (Murbach et al., 2019).
  • Pharmacokinetic Interaction with Caffeine :

    • This compound's pharmacokinetic interaction with caffeine was investigated. The study found that this compound altered the pharmacokinetics of caffeine, resulting in decreased oral clearance and increased half-life, without affecting caffeine’s maximum concentration or oral volume of distribution (Mondal et al., 2022).
  • Safety in Combination with Theacrine :

    • A study focused on the safety of short-term supplementation with this compound, both alone and in combination with Theacrine (TeaCrine®), in young adults. This research indicated that consuming this compound in the studied dosages does not appear to negatively affect markers of health over four weeks of continuous use (VanDusseldorp et al., 2020).
  • Impact on Cognitive Affect Combined with Coffee :

    • This compound, in combination with theacrine and coffee, has been studied for its effects on cognitive affect. The research suggested that these combinations might enhance cognitive functions (Watters et al., 2020).
  • Liquid Chromatography-Tandem Mass Spectrometry Method Development :

    • A method was developed for characterizing the pharmacokinetics of caffeine, this compound, and theacrine in humans using liquid chromatography-tandem mass spectrometry (LC-MS/MS), addressing the need for precise measurement and understanding of these compounds (Wang et al., 2020).
  • Acute Impact on Systemic Hemodynamics :

    • A study investigated the acute impact of a single dose of this compound on systemic hemodynamics and other measures in men and women, showing that this compound does not result in significant increases in heart rate, blood pressure, respiratory rate, or body temperature (Bloomer et al., 2020).
  • Effects on Vigilance and Marksmanship in Tactical Personnel :

    • Research on the effects of caffeine, this compound, and theacrine on vigilance and marksmanship in tactical personnel revealed similar benefits on reaction time during a vigilance task for caffeine and a combination of caffeine, this compound, and theacrine, without a significant rise in diastolic blood pressure (Cintineo et al., 2022).

Properties

IUPAC Name

2-methoxy-1,7,9-trimethylpurine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c1-11-5-6(12(2)9(11)15)10-8(16-4)13(3)7(5)14/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQXCXPGLSBNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C(N(C2=O)C)OC)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401045665
Record name Methylliberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51168-26-4
Record name Methylliberine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051168264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylliberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401045665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLLIBERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY9AJC5PA7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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